molecular formula C17H24FN3O2 B7158422 N-[(3-fluoro-5-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

N-[(3-fluoro-5-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B7158422
M. Wt: 321.4 g/mol
InChI Key: FCSKMFMNQVBSAR-UHFFFAOYSA-N
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Description

N-[(3-fluoro-5-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a fluorinated aromatic ring and a pyrrolidine moiety

Properties

IUPAC Name

N-[(3-fluoro-5-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-23-16-9-13(8-14(18)10-16)11-19-17(22)21-7-4-15(12-21)20-5-2-3-6-20/h8-10,15H,2-7,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSKMFMNQVBSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)N2CCC(C2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-5-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-5-methoxybenzaldehyde, undergoes a condensation reaction with a suitable amine to form the corresponding Schiff base.

    Reduction of the Schiff Base: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the amine intermediate.

    Formation of the Pyrrolidine Moiety: The amine intermediate is reacted with pyrrolidine-1-carboxylic acid chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-5-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(3-fluoro-5-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-5-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrrolidine moiety allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-fluoro-4-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
  • N-[(3-fluoro-5-methoxyphenyl)methyl]-3-piperidin-1-ylpyrrolidine-1-carboxamide

Uniqueness

N-[(3-fluoro-5-methoxyphenyl)methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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